methyl 4,7-difluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,7-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of fluorine atoms at the 4 and 7 positions of the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
Methyl 4,7-difluoro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,7-difluoro-1H-indole-2-carboxylate typically involves the reaction of 4,7-difluoroindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,7-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Formation of 4,7-difluoro-1H-indole-2-carboxylic acid.
Reduction: Formation of 4,7-difluoro-1H-indole-2-methanol.
Substitution: Formation of halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Methyl 4,7-difluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for antiviral properties.
Uniqueness: Methyl 4,7-difluoro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity. The fluorine atoms can also influence the compound’s electronic properties, making it distinct from other indole derivatives.
Biological Activity
Methyl 4,7-difluoro-1H-indole-2-carboxylate is a fluorinated derivative of indole that has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indole ring, which enhances its chemical stability and biological activity compared to non-fluorinated analogs. The molecular formula is C10H7F2NO2 .
Biological Activities
This compound exhibits a variety of biological activities, including:
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral effects, although specific mechanisms and targets require further investigation .
- Anticancer Activity : Research indicates potential anticancer properties, particularly through inhibition of key cellular pathways involved in tumor growth .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results .
The biological activity of this compound is thought to be mediated through several biochemical pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer proliferation and viral replication, although detailed target identification is ongoing .
- Cell Signaling Interference : It is hypothesized that this compound could disrupt cell signaling pathways critical for cancer cell survival and proliferation .
Antiproliferative Activity
A study examining the antiproliferative effects of this compound on various cancer cell lines revealed significant cytotoxicity. The median inhibitory concentration (IC50) values were determined using the MTT assay:
Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
---|---|---|
MCF-7 (Breast) | 1.35 | 1.10 |
HT-29 (Colon) | 2.80 | 1.50 |
Panc-1 (Pancreas) | 3.00 | 2.20 |
A-549 (Lung) | 4.00 | 3.00 |
These results indicate that this compound exhibits comparable or superior antiproliferative activity against certain cancer cell lines when compared to doxorubicin, a well-known chemotherapeutic agent .
Case Study: Mechanistic Insights
In a recent study focused on the mechanism of action, researchers utilized docking studies to explore how this compound interacts with target proteins involved in cancer progression. The findings indicated strong binding affinities to key receptors implicated in tumor growth, suggesting a multi-targeted approach for its anticancer effects .
Properties
CAS No. |
1156857-12-3 |
---|---|
Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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